molecular formula C21H22N2O2S B11348832 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide

Cat. No.: B11348832
M. Wt: 366.5 g/mol
InChI Key: FBASDWHCXDEGHK-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the propoxybenzamide moiety. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-propoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammation or tumor growth, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-propoxybenzamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of a thiazole ring with a propoxybenzamide moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-2-propoxybenzamide

InChI

InChI=1S/C21H22N2O2S/c1-3-12-25-19-7-5-4-6-18(19)20(24)22-13-17-14-26-21(23-17)16-10-8-15(2)9-11-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)

InChI Key

FBASDWHCXDEGHK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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